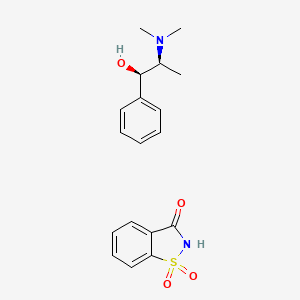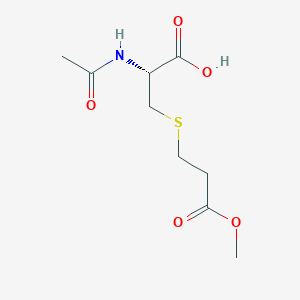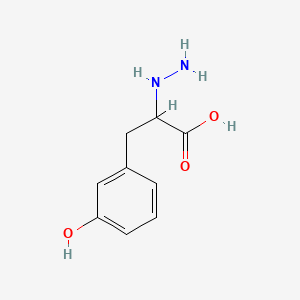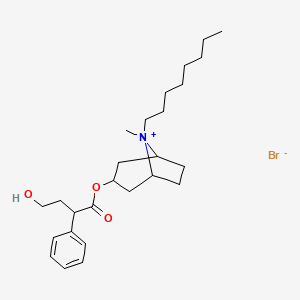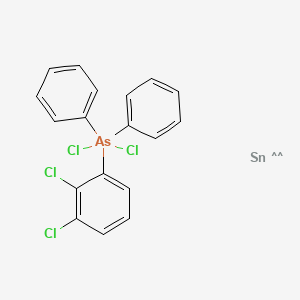
3,13-Dimethylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,13-Dimethylnonacosane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, which means it has a straight chain of carbon atoms with methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Dimethylnonacosane typically involves the alkylation of smaller hydrocarbons. One common method is the C-alkylation of long-chain alkanes using methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites, can enhance the efficiency of the alkylation reactions.
Chemical Reactions Analysis
Types of Reactions: 3,13-Dimethylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, can be achieved using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
3,13-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.
Biology: This compound is found in the cuticular waxes of certain insects and is studied for its role in chemical communication and pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3,13-Dimethylnonacosane exerts its effects is primarily through its interaction with other molecules. In biological systems, it can act as a pheromone by binding to specific receptors on the surface of target organisms, triggering a behavioral response. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can affect the compound’s stability and reactivity.
Comparison with Similar Compounds
3,11-Dimethylnonacosane: Another methyl-branched alkane with similar chemical properties but different methyl group positions.
3,13-Dimethyloctacosane: A similar compound with one less carbon atom in the chain.
3,13-Dimethyltriacontane: A similar compound with one more carbon atom in the chain.
Uniqueness: 3,13-Dimethylnonacosane is unique due to its specific methyl group positions, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
73189-63-6 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-18-22-25-28-31(4)29-26-23-20-17-19-21-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
PBHGXRCCYYTOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


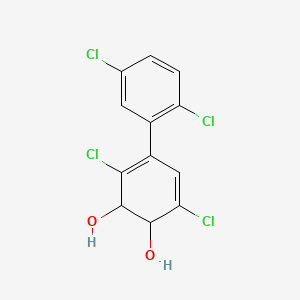
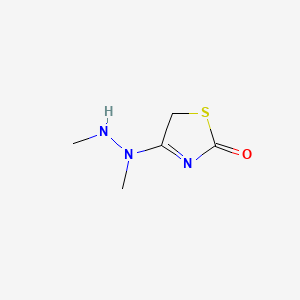
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
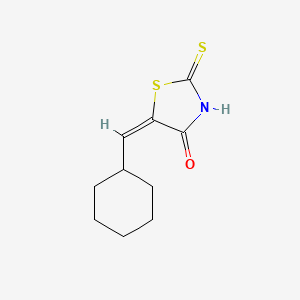
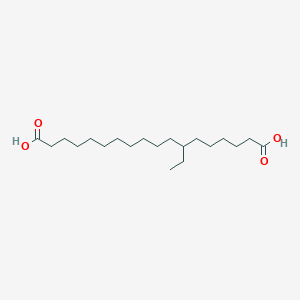

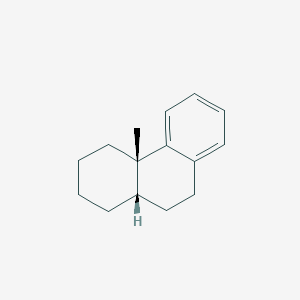
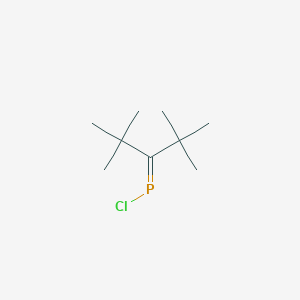
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
